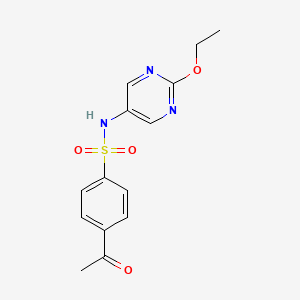

4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide” is a compound that belongs to the class of drugs known as sulfonamides . Sulfonamides are synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They contain the -SO2NH2 and/or -SO2NH- group and are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .

Synthesis Analysis

The synthesis of sulfonamides like “4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide” often involves the use of chlorosulfonic acid . An alternative synthetic process has been investigated that partially substitutes HSO3Cl by PCl5 as the chlorination agent . This process can decrease the molar ratio of HSO3Cl to acetanilide (the main raw material) from 4.96 to 2.1 using CCl4 as the diluent . The addition of a small amount of NH4Cl was found to significantly increase the yield .Molecular Structure Analysis

The molecular structure of “4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide” has been characterized by single-crystal X-ray diffraction . In the crystal, interactions between the phenyl and pyrimidine groups of neighboring molecules form molecular chains parallel to [010] . Adjacent molecular chains are linked by N—H N hydrogen-bonding interactions between the pyrimidine and amine groups of neighboring molecules, resulting in a three-dimensional network .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide” include chlorosulfonation and the replacement of chlorine with an amino group . The resulting compound undergoes hydrolysis to produce the sulfonamide .Wissenschaftliche Forschungsanwendungen

- Researchers explore novel sulfonamide derivatives, including 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide, to enhance antibacterial efficacy and combat drug-resistant bacteria .

- Applications include treating glaucoma (by reducing intraocular pressure) and managing metabolic disorders like hypoglycemia and diuresis .

- The compound’s structure influences its anti-inflammatory activity, making it an interesting area of study .

- Non-allergic reactions (e.g., diarrhea, nausea, vomiting) and rare severe reactions (Stevens–Johnson syndrome, toxic epidermal necrolysis) are associated with sulfonamide use .

- Sulfonamides often combine with other drugs to enhance therapeutic outcomes. For instance, sulfadiazine is used alongside the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

- Recent studies investigate the antioxidant potential of sulfonamide derivatives. These compounds scavenge free radicals (e.g., DPPH) and reduce iron ions, contributing to cellular protection .

- Additionally, researchers explore enzyme inhibition activities against protease, α-amylase, acetylcholinesterase, and butyrylcholinesterase .

Antibacterial Activity

Carbonic Anhydrase Inhibition

Anti-Inflammatory Properties

Toxicity Studies

Combination Therapy

Antioxidant and Enzyme Inhibition Activities

Wirkmechanismus

Target of Action

The primary targets of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide, like other sulfonamides, are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This disruption affects the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth and multiplication . The effects of the drug give rise to hindrances in cell division, making the sulfonamides bacteriostatic rather than bactericidal .

Pharmacokinetics

Sulfonamides in general are known to bereadily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .

Result of Action

The result of the action of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of nucleic acids and proteins, which are essential for bacterial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide. For instance, photodegradation might be an important elimination process for light-sensitive pharmaceuticals, such as sulfonamides . The efficacy of inhibition can also improve with a rise in the concentration of the compound and decline with a rise in temperature .

Safety and Hazards

Sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts . Non-allergic reactions include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Eigenschaften

IUPAC Name |

4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-3-21-14-15-8-12(9-16-14)17-22(19,20)13-6-4-11(5-7-13)10(2)18/h4-9,17H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFPXWQSECGCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B6429065.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6429066.png)

![1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine](/img/structure/B6429089.png)

![3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6429091.png)

![2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide](/img/structure/B6429096.png)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B6429107.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6429110.png)

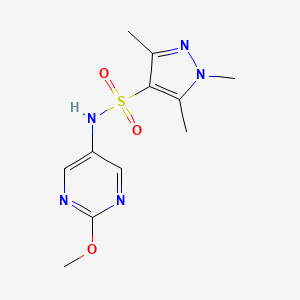

![N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6429118.png)

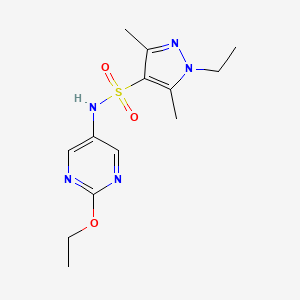

![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)

![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)

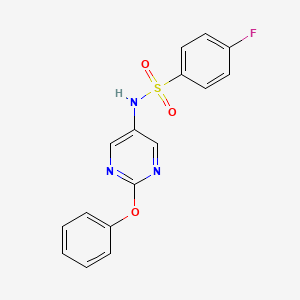

![2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429166.png)